![molecular formula C10H9N3O2 B1527458 3-环丙基-[1,2,4]三唑并[4,3-a]吡啶-6-羧酸 CAS No. 1248926-27-3](/img/structure/B1527458.png)
3-环丙基-[1,2,4]三唑并[4,3-a]吡啶-6-羧酸
描述
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药:抗菌剂
该化合物已被探索用作抗菌剂。 研究表明,三唑并吡啶衍生物对革兰氏阳性和革兰氏阴性细菌菌株均表现出中等至良好的抗菌活性 。这在寻找新的抗菌剂以对抗抗生素耐药性方面尤为重要。
农业:作物保护
在农业中,三唑并吡啶衍生物的抗菌特性可用于保护作物免受细菌感染。 这可能导致开发新的植物保护产品,有助于维持作物健康和产量 。
材料科学:功能材料
三唑并吡啶的结构特征使其成为创建功能材料的候选者,这些功能材料在电子和光子学领域具有潜在应用。 它形成稳定的杂环化合物的能力在设计新材料方面可能是有利的 。
环境科学:污染处理
虽然环境科学中的直接应用尚未得到广泛记录,但该化学物质在与各种污染物形成键方面的潜力可以进一步研究,以用于处理环境污染物 。
生物化学:酶抑制
三唑并吡啶衍生物在酶抑制方面显示出希望,这对于调节生化途径至关重要。 这可能导致开发针对与疾病相关的特定酶的新药物 。
药理学:药物开发
该化合物的核心结构在药物设计和开发中具有重要意义。 其衍生物已被研究用于各种药理活性,包括抗糖尿病、抗真菌、抗疟疾和抗惊厥特性 。
作用机制
Target of Action
Similar compounds, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of similar compounds allow them to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting a variety of potential molecular and cellular effects .
生化分析
Biochemical Properties
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. This compound has been shown to interact with enzymes such as c-Met kinase, which is involved in cell growth and differentiation . The nature of these interactions often involves inhibition of enzyme activity, which can lead to downstream effects on cellular processes. Additionally, this compound has demonstrated antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function and leading to bacterial cell death .
Cellular Effects
The effects of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways such as the c-Met pathway . This inhibition can lead to reduced gene expression of oncogenes and altered cellular metabolism. Furthermore, the compound’s antibacterial properties suggest it can disrupt bacterial cell wall synthesis and protein function, leading to cell death .
Molecular Mechanism
At the molecular level, 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as c-Met kinase, inhibiting their activity . This binding can prevent the phosphorylation of downstream targets, thereby inhibiting cell signaling pathways crucial for cell growth and survival. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in vitro has been associated with sustained inhibition of cell proliferation and enzyme activity .
Dosage Effects in Animal Models
The effects of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit enzyme activity and reduce tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis . These interactions can influence the overall metabolic state of the cell and contribute to the compound’s biological effects.
Transport and Distribution
Within cells and tissues, 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular compartments . These factors determine its accumulation in target tissues and its overall bioavailability.
Subcellular Localization
The subcellular localization of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid plays a crucial role in its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence energy metabolism . These localization patterns are essential for the compound’s ability to exert its biological effects.
属性
IUPAC Name |
3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h3-6H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIUVUKBNCBABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248926-27-3 | |
| Record name | 3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



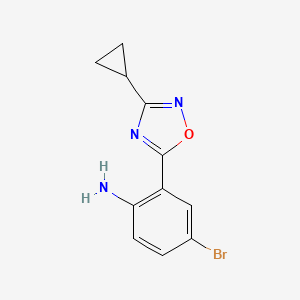


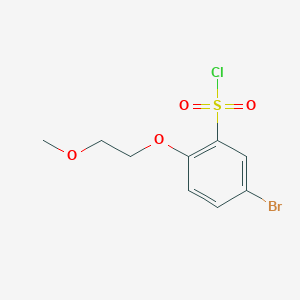
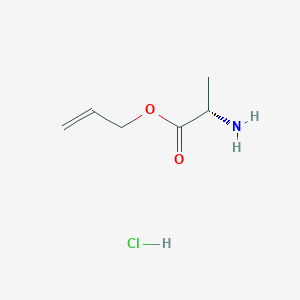
![4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527389.png)
![3-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527390.png)


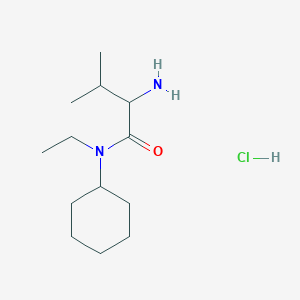
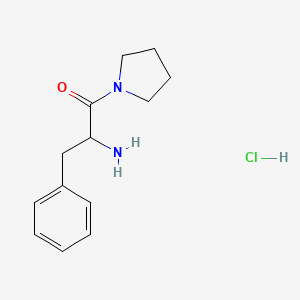
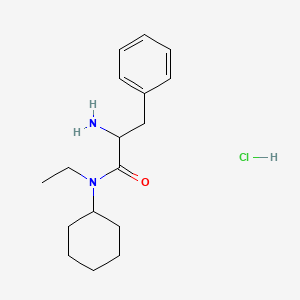
![3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527398.png)
